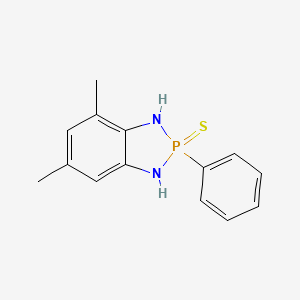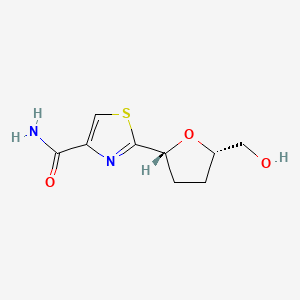
9-(Hydroxy(oxido)amino)-3-phenanthrenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Hydroxy(oxido)amino)-3-phenanthrenol is a complex organic compound that features a phenanthrene backbone with hydroxy and oxidoamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hydroxy(oxido)amino)-3-phenanthrenol typically involves multi-step organic reactions. One common method includes the oxidation of a precursor phenanthrene derivative using suitable oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
9-(Hydroxy(oxido)amino)-3-phenanthrenol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxidoamino group back to an amino group.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum
Major Products Formed
The major products formed from these reactions include various phenanthrene derivatives with different functional groups, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
9-(Hydroxy(oxido)amino)-3-phenanthrenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 9-(Hydroxy(oxido)amino)-3-phenanthrenol involves its interaction with various molecular targets. The hydroxy and oxidoamino groups can participate in hydrogen bonding and redox reactions, influencing the activity of enzymes and other proteins. These interactions can modulate cellular pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): Known for its flame retardant properties.
Oxazolines: Five-membered heterocycles with nitrogen and oxygen atoms, used in pharmaceuticals and industrial applications
Propiedades
Número CAS |
7402-91-7 |
|---|---|
Fórmula molecular |
C14H9NO3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
9-nitrophenanthren-3-ol |
InChI |
InChI=1S/C14H9NO3/c16-10-6-5-9-7-14(15(17)18)12-4-2-1-3-11(12)13(9)8-10/h1-8,16H |
Clave InChI |
YBIPHTBHFGUBBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)



![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)




![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)



